2,3,6,7,10,11-Hexabromotriphenylene
Overview
Description
2,3,6,7,10,11-Hexabromotriphenylene is a useful research compound. Its molecular formula is C18H6Br6 and its molecular weight is 701.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical and Electronic Properties Modification
2,3,6,7,10,11-Hexabromotriphenylene (HBTP) serves as a precursor for derivatives with altered optical and electronic properties. For instance, through silylation, a derivative exhibiting modified absorption and emission spectra was synthesized, indicating potential applications in organic electronics and photonics (Kyushin et al., 2003).
Dissociative Electron Attachment Studies
HBTP's behavior under dissociative electron attachment (DEA) has been examined, revealing insights into its electronic structure and stability. This study is relevant for understanding the electron-induced reactions of brominated organic compounds, with implications for materials science and molecular electronics (Goryunkov et al., 2020).
Semiconducting Metal-Organic Frameworks
HBTP is also a key building block in the synthesis of semiconducting metal-organic frameworks (MOFs), such as those involving hexaiminotriphenylene. These materials exhibit high electrical conductivity and are promising for applications in sensors, conductive films, and other electronic devices (Sheberla et al., 2014).
Understanding Mesophase Behavior
Research into the oxysubstituted derivatives of triphenylene, including those related to HBTP, provides critical insights into the formation and stability of columnar discotic mesophases. Such studies are essential for the development of liquid crystal displays and other optoelectronic devices (Andresen et al., 2000).
Self-Assembly and Molecular Engineering
HBTP derivatives have been explored for their self-assembly and molecular engineering capabilities, contributing to the development of highly ordered materials for nanotechnology and materials science applications. These studies include the synthesis of extended triphenylene systems showing mesomorphic properties and potential for creating structured materials at the nanoscale (Yatabe et al., 2000).
Advanced Material Synthesis
Further research into HBTP and its derivatives focuses on the synthesis of materials with specialized properties, such as high thermal conductivity or specific mesophase behaviors, opening up applications in thermal management and advanced displays (Kang et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2,3,6,7,10,11-hexabromotriphenylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6Br6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHQUXLCQLQNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454505 | |
Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82632-80-2 | |
Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7,10,11-Hexabromotriphenylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the electron affinity of 2,3,6,7,10,11-Hexabromotriphenylene?
A1: this compound exhibits an adiabatic electron affinity (EAa) of 1.12 ± 0.1 eV. [] This property, measured through Dissociative Electron Attachment Spectroscopy (DEAS), indicates its potential to capture an electron and form a stable negative ion. The high EAa suggests potential applications in areas requiring electron transport, such as organic electronics. The experimentally determined EAa value closely aligns with theoretical predictions derived from DFT calculations (XYG3/Def2-TZVPP//PBE0/Def2TZVPP). []
Q2: Can this compound be used to create two-dimensional structures?
A2: Yes, this compound has shown promise in constructing tunable 2D metal-organic frameworks (MOFs) through alkali-halogen bonding. [] When combined with alkali metals like sodium (Na) on a Au(111) surface, the sodium ions act as pivot joints, connecting to the dibromo groups of the molecule. This results in a flexible coordination node with a deflection angle range of ±36°, enabling the formation of diverse 2D MOF architectures. [] This flexibility in alkali-halogen bonding opens new possibilities for designing and constructing tunable MOFs.
Q3: What are the potential optoelectronic applications of this compound?
A3: this compound has shown potential as an n-type organic semiconductor and a metal-free room-temperature phosphor. [] Its crystal structure exhibits anisotropic two-dimensional Br-Br interactions and inter-layer π-stacking interactions. [] These interactions contribute to its unique photophysical properties, including significantly red-shifted excitations in the visible region for the solid material compared to the ultraviolet absorption bands observed in dilute solutions. [] Its electron-poor aromatic ring structure, coupled with electrochemical and computational data, suggests n-type semiconducting behavior. [] Furthermore, its excellent thermal stability, as demonstrated by thermogravimetric analysis and infrared spectroscopy of thin films, strengthens its potential for various photonic and electronic device applications. []
Q4: How does the structure of this compound impact its reactivity in on-surface reactions?
A4: The structure of this compound plays a crucial role in dictating its reactivity in on-surface reactions. For example, on a Au(111) surface, the molecule undergoes sequential multi-step aryl-aryl coupling reactions, leading to the formation of both four- and six-member cyclic products. [] The reaction pathway and product selectivity are strongly influenced by the reaction temperature and post-annealing temperature, highlighting the importance of kinetic control. [] The presence of multiple bromine substituents allows for sequential debromination and coupling steps, enabling the formation of complex cyclic structures. [] This demonstrates the potential of this compound as a versatile building block for on-surface synthesis of complex organic architectures.
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